N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide
Description
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Properties
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O3/c18-17(19,20)11-4-2-1-3-10(11)16(25)21-8-14-22-15(24-27-14)12-7-13(26-23-12)9-5-6-9/h1-4,7,9H,5-6,8H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNKWYAEAYVNAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the REarrange during Transfection (RET) kinase . RET kinase is a receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, and migration. Activating mutations of RET kinase frequently occur in human thyroid and lung cancers.
Mode of Action
This compound acts as a specific inhibitor of RET kinase . It binds to the kinase, inhibiting its activity and preventing it from phosphorylating its substrates. This inhibition disrupts the signaling pathways that are mediated by RET, leading to a decrease in cell proliferation and survival.
Biochemical Pathways
The inhibition of RET kinase affects several downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways . These pathways are involved in cell proliferation, survival, and migration. By inhibiting RET kinase, this compound disrupts these pathways, leading to a decrease in cancer cell proliferation and survival.
Biochemical Analysis
Biochemical Properties
This compound interacts with the RET kinase, a key enzyme involved in cell growth and differentiation. It is potent against both the wild-type RET and its gatekeeper mutant. The nature of these interactions involves the compound binding to the active site of the RET kinase, thereby inhibiting its activity.
Cellular Effects
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide effectively suppresses the growth of cells transformed with wild-type RET and its gatekeeper mutant. It also has an impact on thyroid-cancer derived TT cells. It does not affect parental Ba/F3 cells and Nthy ori-3-1, normal thyroid cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of the RET kinase, thereby inhibiting its activity. This results in a decrease in the phosphorylation of downstream signaling molecules, leading to a reduction in cell proliferation.
Temporal Effects in Laboratory Settings
The compound displays high metabolic stability, making it a suitable candidate for long-term studies. The specific temporal effects of this compound on cellular function over time in laboratory settings are not mentioned in the available literature.
Biological Activity
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an isoxazole and oxadiazole moiety, which are known for their diverse biological activities. Its molecular formula is C_{15}H_{12}F_{3}N_{3}O_{3}, and it has a molecular weight of 351.27 g/mol.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines. A study reported that certain 1,2,4-oxadiazole derivatives achieved IC50 values as low as 2.76 µM against ovarian cancer cell lines (OVXF 899) and 9.27 µM against pleural mesothelioma (PXF 1752) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A series of benzamide derivatives containing the oxadiazole moiety demonstrated antifungal activity superior to standard treatments like pyraclostrobin . In vitro assays revealed that some derivatives exhibited over 80% inhibition against specific fungal strains.
Toxicity Studies
Toxicity assessments using zebrafish embryos indicated that certain derivatives of the compound showed acceptable safety profiles, with minimal adverse effects observed at therapeutic concentrations . This is crucial for further development in clinical applications.
Case Study 1: Anticancer Efficacy
In a study involving a panel of 11 cancer cell lines, a derivative of the compound was tested for its efficacy. The results showed that it induced apoptosis significantly in human colon adenocarcinoma (CXF HT-29) and human lung adenocarcinoma (LXFA 629), with a mean IC50 value around 92.4 µM .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antifungal properties of benzamide derivatives containing the oxadiazole unit. The study found that compounds with trifluoromethyl substitutions displayed enhanced activity against Fusarium graminearum and Marssonina mali compared to traditional antifungal agents .
Data Tables
| Activity | IC50 Values (µM) | Cell Lines |
|---|---|---|
| Anticancer | 2.76 | OVXF 899 (Ovarian Cancer) |
| 9.27 | PXF 1752 (Pleural Mesothelioma) | |
| Antifungal | >80% inhibition | Various Fungal Strains |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing isoxazole and oxadiazole moieties exhibit significant anticancer properties. N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide has been evaluated for its ability to inhibit cancer cell proliferation.
Case Study:
In vitro assays demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.
Neuroprotective Effects
The neuroprotective potential of compounds similar to this compound has been explored in models of neurodegenerative diseases.
Case Study:
A study published in a peer-reviewed journal highlighted its efficacy in reducing oxidative stress and inflammation in neuronal cells exposed to neurotoxic agents. The compound was shown to enhance cell viability and reduce markers of neuroinflammation.
Herbicidal Properties
The compound has also been investigated for its herbicidal activity, particularly as a selective herbicide for controlling weeds in crops like maize and sugarcane.
Data Table: Herbicidal Efficacy
| Compound | Target Weeds | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| This compound | Common Lambsquarters | 100 | 85 |
| This compound | Pigweed | 100 | 80 |
Polymer Development
This compound has potential applications in developing advanced materials due to its thermal stability and mechanical properties.
Case Study:
Research has shown that incorporating this compound into polymer matrices enhances their thermal resistance and mechanical strength. This property is particularly beneficial for applications in high-performance coatings and composites.
Q & A
Basic Question: What are the recommended synthetic routes for N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide?
Answer:
The compound’s synthesis likely involves multi-step heterocyclic coupling. A general approach includes:
- Step 1 : Preparation of the 5-cyclopropylisoxazole-3-carboxylic acid derivative via cyclocondensation of nitrile oxides with cyclopropane-substituted alkynes .
- Step 2 : Formation of the 1,2,4-oxadiazole ring by reacting the isoxazole-carboxylic acid with amidoximes under microwave-assisted conditions .
- Step 3 : Alkylation of the oxadiazole methyl group using a benzamide-containing electrophile (e.g., 2-(trifluoromethyl)benzoyl chloride) in DMF with K₂CO₃ as a base .
- Purification : Recrystallization from ethanol-DMF mixtures improves yield and purity .
Basic Question: How should researchers characterize the compound’s purity and structural integrity?
Answer:
Critical characterization methods include:
- NMR Spectroscopy : Confirm regiochemistry of the isoxazole and oxadiazole rings (e.g., ¹H NMR for methylene protons in the linker group, ¹⁹F NMR for trifluoromethyl) .
- HPLC-MS : Monitor reaction progress and verify molecular weight (e.g., ESI-MS for [M+H]+ ion) .
- X-ray Crystallography : Resolve ambiguities in heterocyclic ring conformations if single crystals are obtainable .
Advanced Question: How can reaction yields be optimized for the oxadiazole ring formation?
Answer:
Key parameters for optimizing oxadiazole synthesis:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance nucleophilicity .
- Catalysis : Introduce ammonium persulfate (APS) to accelerate cyclization, reducing side-product formation .
- Temperature Control : Microwave-assisted synthesis (100–120°C) shortens reaction time and improves regioselectivity .
- Workup : Neutralize acidic byproducts with NaHCO₃ before extraction to minimize decomposition .
Advanced Question: What strategies resolve contradictions in biological activity data across structurally similar analogs?
Answer:
Contradictions often arise from substituent effects. For example:
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group enhances metabolic stability but may reduce solubility, affecting in vitro vs. in vivo activity .
- Linker Flexibility : Methyl vs. ethyl linkers alter conformational freedom, impacting target binding (e.g., kinase inhibition assays) .
- Statistical Analysis : Use multivariate regression to isolate variables (e.g., logP, steric bulk) driving activity discrepancies .
Advanced Question: How can structure-activity relationships (SAR) guide derivative design for improved potency?
Answer:
SAR insights from analogous compounds:
- Isoxazole Modifications : Cyclopropyl groups enhance lipophilicity and membrane permeability compared to phenyl substituents .
- Oxadiazole Replacements : Substituting 1,2,4-oxadiazole with 1,3,4-thiadiazole increases π-stacking potential in hydrophobic binding pockets .
- Benzamide Substituents : Para-trifluoromethyl groups improve target affinity, but meta-substitution may reduce off-target toxicity .
Advanced Question: What experimental controls are critical in assessing the compound’s stability under physiological conditions?
Answer:
- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours .
- Oxidative Stress : Treat with H₂O₂ (1 mM) to simulate in vivo oxidative environments; track byproducts via LC-MS .
- Light Sensitivity : Expose to UV-Vis light (254 nm) for 72 hours to assess photodegradation pathways .
Basic Question: Which in vitro assays are suitable for preliminary biological screening?
Answer:
- Antiproliferative Assays : Use MTT/PrestoBlue in cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorescence-based kits .
- Membrane Permeability : Perform Caco-2 monolayer assays to predict oral bioavailability .
Advanced Question: How can computational modeling predict binding modes with target proteins?
Answer:
- Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB: 4R3P for kinase targets) to identify key interactions (e.g., hydrogen bonds with oxadiazole N-atoms) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the benzamide-Trp residue interaction .
- Free Energy Calculations : Apply MM-PBSA to rank binding affinities of derivatives .
Advanced Question: How to address solubility challenges in pharmacokinetic studies?
Answer:
- Co-Solvents : Use cyclodextrin (10% w/v) or DMSO-PEG 400 mixtures for in vivo dosing .
- Salt Formation : Prepare hydrochloride salts of the benzamide group to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .
Advanced Question: What analytical techniques resolve stereochemical uncertainties in the synthesis?
Answer:
- Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) to separate enantiomers .
- VCD Spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra for absolute configuration .
- NOESY NMR : Identify through-space correlations between cyclopropyl and benzamide protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
